Cobaltous nitrate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt Nitrate is the inorganic compound with the formula Co(NO3)2. The most common form is the hexahydrate, which is a red-brown deliquescent salt that is soluble in water and other polar solvents. It is used in manufacture of cobalt pigments and invisible inks; decorating stoneware and porcelain; preparation of catalysts.

Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) is the hydrated cobalt salt. Its step-wise thermal degradation has been investigated. It affords anhydrous cobalt(II)nitrate as decomposition product.

Cobalt dinitrate hexahydrate is a hydrate that is the hexahydrate form of cobalt dinitrate. It is a hydrate, a cobalt salt and an inorganic nitrate salt. It contains a cobalt dinitrate.

Mécanisme D'action

Cobalt(II) nitrate hexahydrate, also known as Cobalt nitrate hexahydrate or Cobaltous nitrate hexahydrate, is a red-brown crystalline structure that is soluble in water and organic solvents . It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .

Target of Action

The primary targets of Cobalt(II) nitrate hexahydrate are organic reactions where it acts as a catalyst . It is also used in the preparation of metallic cobalt and cobalt-based dyes and pigments .

Mode of Action

Cobalt(II) nitrate hexahydrate interacts with its targets by facilitating chemical reactions. For instance, it is used as a catalyst to synthesize 5-Carboxanilide-dihydropyrimidinone derivatives by the condensation of acetoacetanilides, aldehydes, and urea/thiourea . It also aids in the nitration of indoles using tert-butyl nitrite as the nitro source .

Biochemical Pathways

It is known to be involved in the synthesis of various cobalt-based compounds and catalysts .

Pharmacokinetics

It is known to be soluble in water and organic solvents, which suggests it could be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of Cobalt(II) nitrate hexahydrate’s action largely depend on its application. As a catalyst, it facilitates chemical reactions, leading to the formation of desired products . In the context of cobalt-based catalysts and pigments, it contributes to their synthesis .

Action Environment

The action, efficacy, and stability of Cobalt(II) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy. Furthermore, it is classified as an oxidizer, which means it can intensify fire . Therefore, it should be stored and handled carefully to prevent exposure to heat, sparks, open flames, and other ignition sources .

Analyse Biochimique

Biochemical Properties

Cobalt(II) nitrate hexahydrate is known to play a role in various biochemical reactions. It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations

Cellular Effects

It is known to be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .

Molecular Mechanism

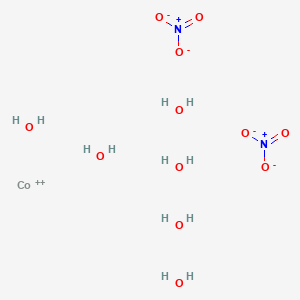

It is known that the hexahydrate form consists of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions . Each cobalt(II) atom is approximately octahedrally coordinated by six oxygen atoms, each from a different nitrate ion .

Temporal Effects in Laboratory Settings

In laboratory settings, Cobalt(II) nitrate hexahydrate is known to be stable under normal conditions . It is also known to be hygroscopic, meaning it absorbs moisture from the air

Dosage Effects in Animal Models

It is known to be harmful if swallowed or inhaled , and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .

Metabolic Pathways

It is known to be used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .

Transport and Distribution

It is known to be soluble in water and other polar solvents , which suggests that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its solubility in water and other polar solvents , it could potentially localize to any subcellular compartment that contains these solvents.

Applications De Recherche Scientifique

Catalysis

Cobaltous nitrate hexahydrate serves as a precursor for synthesizing cobalt-based catalysts. Its cobalt (II) ions can bind to organic ligands, forming complexes that exhibit specific catalytic properties. These complexes are particularly useful in:

- Organic Reactions : Cobaltous nitrate is utilized in reactions such as oxidation and hydrogenation due to its ability to stabilize reactive intermediates.

- Synthesis of Nanomaterials : It is employed in the production of cobalt nanoparticles, which have applications in catalysis and energy storage .

Material Synthesis

The compound is significant in the synthesis of materials with unique properties:

- Ceramics and Pigments : this compound is used in producing cobalt-based ceramics and pigments due to its vibrant color and thermal stability.

- Battery Components : It plays a role in developing cathode materials for lithium-ion batteries, enhancing their performance and stability .

Biological Studies

Cobalt is an essential trace element that plays a critical role in various biological processes. This compound is used in studies related to:

- Cellular Responses : Research indicates that cobalt ions can induce oxidative stress, leading to cellular damage or alterations in enzyme activities. For instance, exposure to cobaltous nitrate has been shown to cause cytotoxic effects in human neuroblastoma cells .

- Toxicology : Studies have highlighted its potential reproductive toxicity and carcinogenic properties, making it a subject of interest in toxicological research .

Environmental Science

This compound has applications in environmental studies:

- Soil Amendments : It can be used as a micronutrient fertilizer to enhance plant growth, particularly in cobalt-deficient soils.

- Pollution Studies : The compound's interactions with other environmental pollutants are studied to understand its behavior and impact on ecosystems .

Case Study 1: Catalytic Properties

Research conducted on this compound demonstrated its effectiveness as a catalyst for the oxidation of alcohols. The study found that by modifying the ligands attached to cobalt ions, researchers could tailor the catalytic activity for specific reactions, improving yields significantly.

Case Study 2: Biological Impact

A study examining the effects of cobaltous nitrate on human cell lines revealed that concentrations as low as 1 mM could induce significant cellular degeneration. This finding underscores the importance of understanding cobalt's biological effects for both health and environmental safety .

Comparison with Other Cobalt Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cobalt(II) chloride | CoCl₂·6H₂O | Blue-green solid; used in dyeing and pigments. |

| Cobalt(II) sulfate | CoSO₄·7H₂O | Pink crystalline solid; used as a fertilizer. |

| Cobalt(II) acetate | Co(CH₃COO)₂·4H₂O | Used in organic synthesis; forms complexes easily. |

| Cobalt(II) carbonate | CoCO₃ | Occurs naturally; used for pigment production. |

This compound stands out due to its high solubility and oxidizing properties, making it particularly valuable for chemical synthesis compared to other less soluble or less reactive cobalt salts .

Propriétés

Numéro CAS |

10026-22-9 |

|---|---|

Formule moléculaire |

CoH3NO4 |

Poids moléculaire |

139.962 g/mol |

Nom IUPAC |

cobalt;nitric acid;hydrate |

InChI |

InChI=1S/Co.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

YKPDYTLBLKQHDA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Co] |

Densité |

1.88 g/cm³ |

melting_point |

55 °C |

Key on ui other cas no. |

23730-86-1 10026-22-9 |

Description physique |

RED CRYSTALS. |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Solubilité |

Solubility in water, g/100ml at 0 °C: 133.8 |

Synonymes |

cobalt nitrate cobaltous nitrate cobaltous nitrate dihydrate cobaltous nitrate dodecahydrate cobaltous nitrate hexahydrate cobaltous nitrate nonahydrate cobaltous nitrate tetrahydrate cobaltous nitrate trihydrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.